molecular formula C5H11ClIN B2615421 4-Iodopiperidine hydrochloride CAS No. 1353979-67-5

4-Iodopiperidine hydrochloride

Cat. No. B2615421
CAS RN: 1353979-67-5
M. Wt: 247.5
InChI Key: VAYJSBKHQLVCND-UHFFFAOYSA-N
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Description

4-Iodopiperidine hydrochloride is a chemical compound with the CAS Number: 1353979-67-5 . It has a molecular weight of 247.51 . It is typically stored at room temperature and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10IN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 247.51 .

Scientific Research Applications

Synthesis Techniques

  • Aza-Prins Cyclization: 4-Iodopiperidines can be prepared using aza-Prins cyclization, a method employing a catalytic amount of gallium(III) iodide and iodine, providing good yields and high selectivity under mild conditions. This technique represents the first report of preparing 4-iodopiperidines through aza-Prins cyclization (Yadav et al., 2008).

Biological and Chemical Properties

  • Aminoacridine Derivatives: The synthesis of aminoacridine derivatives, including 4-iodo analogs, has been studied for their biological properties, particularly in the field of antitumor agents. These derivatives have been used to explore cellular uptake and distribution using techniques like fluorescence microscopy and dynamic secondary ion mass spectrometry (Peixoto et al., 2009).

Chemical Reactions and Functionalization

  • Deprotonation and Functionalization of Halopyridines: Deprotonation studies using halopyridines, including 4-iodopyridines, show that they undergo selective reactions, offering potential as building blocks for pharmaceutical research. These compounds can undergo nucleophilic displacement, allowing the introduction of various functional groups, which is significant for creating new chemical structures (Bobbio & Schlosser, 2001).

Analytical Techniques

  • Quantification in Pharmaceutical Analysis: 4-Iodopiperidine derivatives are used in analytical methods for identifying and quantifying genotoxic impurities in pharmaceutical substances, like Rilpivirine hydrochloride. Advanced techniques like high-performance liquid chromatography are employed for this purpose (Dumbre et al., 2022).

Radiochemistry

  • Synthesis of Radioactive Compounds: 4-Iodopiperidine derivatives have been synthesized with radioactive iodine (I-131) for biological studies, such as exploring body distribution in animal models. This synthesis aids in understanding the pharmacokinetics and biodistribution of these compounds (Braun et al., 1977).

Future Directions

Piperidines, including 4-Iodopiperidine hydrochloride, continue to be an important area of research in the pharmaceutical industry . The development of new synthesis methods and the exploration of their pharmacological applications are potential future directions .

properties

IUPAC Name

4-iodopiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10IN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYJSBKHQLVCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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